N-(benzamidocarbamothioyl)cyclohexanecarboxamide
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Overview
Description
N-(benzamidocarbamothioyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The structure of this compound consists of a cyclohexane ring attached to a carboxamide group, which is further linked to a benzamido and carbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzamidocarbamothioyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with benzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistency in the production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(benzamidocarbamothioyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
N-(benzamidocarbamothioyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.
Medicine: Potential use in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: Used as a stabilizer in the production of polymers and as a corrosion inhibitor in metal processing.
Mechanism of Action
The mechanism of action of N-(benzamidocarbamothioyl)cyclohexanecarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it can inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins, thus preventing tumor invasion and metastasis .
Comparison with Similar Compounds
Similar Compounds
- N-(phenylcarbamothioyl)cyclohexanecarboxamide
- N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide
- N-(3-chlorophenylcarbamothioyl)cyclohexanecarboxamide
- N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide
Uniqueness
N-(benzamidocarbamothioyl)cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of a benzamido group, which enhances its binding affinity to certain molecular targets. This makes it more effective in its biological activities compared to other similar compounds .
Properties
IUPAC Name |
N-(benzamidocarbamothioyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,17,20)(H2,16,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYHTKZXAVZBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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